
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine is a unique organosilicon compound that features both silicon and lead atoms within its structure
Métodos De Preparación
The synthesis of 1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilylamine with trimethylplumbyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The reaction mixture is usually heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of simpler organosilicon and organolead compounds.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl or trimethylplumbyl groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organolead compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as a lead compound in drug development.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The silicon and lead atoms within the compound can form bonds with other elements, facilitating various chemical reactions. The compound’s unique structure allows it to participate in both nucleophilic and electrophilic reactions, making it a versatile reagent in chemical synthesis .
Comparación Con Compuestos Similares
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine can be compared with other similar compounds, such as:
Trimethylsilylamine: Lacks the lead atom, making it less versatile in certain reactions.
Trimethylplumbylamine: Lacks the silicon atom, limiting its applications in organosilicon chemistry.
Trimethylsilylchloride: A simpler compound that does not contain the amine or lead groups, making it less reactive in certain contexts.
This comparison highlights the uniqueness of this compound, particularly its dual functionality due to the presence of both silicon and lead atoms.
Propiedades
Número CAS |
17964-63-5 |
|---|---|
Fórmula molecular |
C9H27NPbSi2 |
Peso molecular |
413 g/mol |
Nombre IUPAC |
[dimethyl-[trimethylplumbyl(trimethylsilyl)amino]silyl]methane |
InChI |
InChI=1S/C6H18NSi2.3CH3.Pb/c1-8(2,3)7-9(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1 |
Clave InChI |
IYSZLEIOKZPSRI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N([Si](C)(C)C)[Pb](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




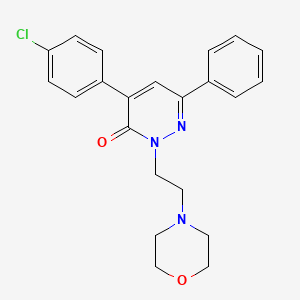
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)


![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
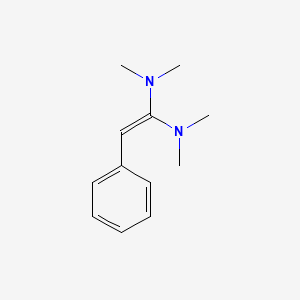
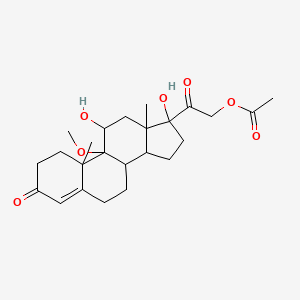
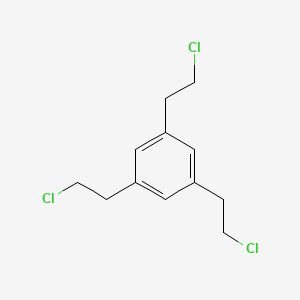

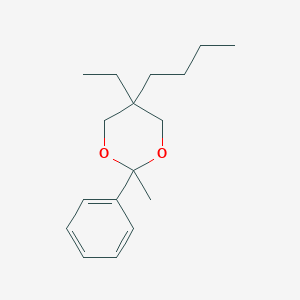

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)
